molecular formula C9H6FNO B13596554 7-fluoro-1H-indole-6-carbaldehyde

7-fluoro-1H-indole-6-carbaldehyde

Katalognummer: B13596554
Molekulargewicht: 163.15 g/mol
InChI-Schlüssel: ZUHALAULVRMCDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Fluoro-1H-indole-6-carbaldehyde is a fluorinated derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-1H-indole-6-carbaldehyde typically involves the fluorination of indole derivatives followed by formylation. One common method is the electrophilic substitution reaction where indole is treated with a fluorinating agent such as Selectfluor to introduce the fluorine atom at the 7th position. This is followed by a Vilsmeier-Haack reaction to introduce the formyl group at the 6th position .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Fluoro-1H-indole-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: 7-fluoro-1H-indole-6-carboxylic acid.

    Reduction: 7-fluoro-1H-indole-6-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

7-Fluoro-1H-indole-6-carbaldehyde has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential as a fluorescent probe due to the presence of the fluorine atom.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 7-fluoro-1H-indole-6-carbaldehyde involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzymes or receptors involved in disease pathways. The aldehyde group can also form covalent bonds with nucleophilic sites in proteins, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

    7-Fluoroindole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    1H-Indole-6-carbaldehyde: Lacks the fluorine atom, resulting in different biological activity and stability.

    7-Chloro-1H-indole-6-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological properties.

Uniqueness: 7-Fluoro-1H-indole-6-carbaldehyde is unique due to the presence of both the fluorine atom and the aldehyde group. This combination enhances its chemical stability, reactivity, and biological activity, making it a valuable compound in various fields of research.

Eigenschaften

Molekularformel

C9H6FNO

Molekulargewicht

163.15 g/mol

IUPAC-Name

7-fluoro-1H-indole-6-carbaldehyde

InChI

InChI=1S/C9H6FNO/c10-8-7(5-12)2-1-6-3-4-11-9(6)8/h1-5,11H

InChI-Schlüssel

ZUHALAULVRMCDY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C2=C1C=CN2)F)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.